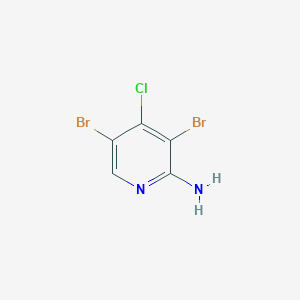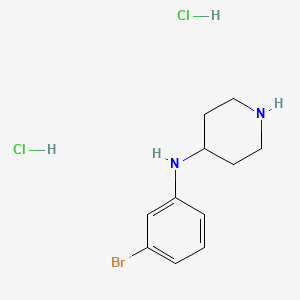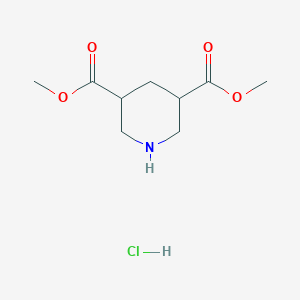
3,5-Dibromo-4-chloropyridin-2-amine
Vue d'ensemble
Description
“3,5-Dibromo-4-chloropyridin-2-amine” is a chemical compound with the molecular formula C5H3Br2ClN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of “3,5-Dibromo-4-chloropyridin-2-amine” involves the use of 4-chloropyridin-2-amine and N-bromosuccinimide in dichloromethane at room temperature . The reaction is stirred for one hour, after which the insoluble matter is separated by filtration. The filtrate is then concentrated under reduced pressure. The residue is purified by silica gel chromatography to obtain the compound .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-4-chloropyridin-2-amine” is characterized by its molecular formula C5H3Br2ClN2 . It has a molecular weight of 286.35 . The compound is achiral, meaning it does not have a non-superimposable mirror image .
Physical And Chemical Properties Analysis
“3,5-Dibromo-4-chloropyridin-2-amine” is a white to off-white powder or crystals . The compound is stored in a refrigerator and shipped at room temperature .
Applications De Recherche Scientifique
Catalysis and Selective Amination
Research has shown that 3,5-Dibromo-4-chloropyridin-2-amine is useful in catalysis, specifically in selective amination processes. For instance, a study demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, where 5-bromo-2-chloropyridine was predominantly converted into 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Synthesis of Macrocycles
Another application involves the synthesis of new polyazamacrocycles. A study detailed the palladium-catalyzed amination of 3,5-dibromo- and 3,5-dichloropyridine with linear polyamines leading to the formation of pyridine-containing macrocycles. This process was notable for its dependence on various factors like the halogen atom, the length of the polyamine chain, and the composition of the catalytic system (Averin et al., 2005).
Energetic Material Synthesis
The compound is also relevant in the synthesis of energetic materials. A study showcased the synthesis of energetic derivatives from 2-chloro-3,5-dinitro-pyridin-4-amine, obtained by nitration and subsequent condensation processes, highlighting its potential in creating new energetic compounds (Zhao Ku, 2015).
Solid-State Fluorescence
3,5-Dibromo-4-chloropyridin-2-amine is also significant in the field of fluorescence. A reaction involving 4-amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles led to derivatives that exhibited solid-state fluorescence, which can be useful in the development of fluorescent materials (Ershov et al., 2017).
Pharmaceutical Intermediates
Furthermore, this compound is instrumental in synthesizing various pharmaceutical intermediates. Its use in reactions like the palladium-catalyzed amination of dihalopyridines presents opportunities for developing new pharmaceutical compounds (Wolfe et al., 2000).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Mécanisme D'action
Target of Action
This compound might interact with various proteins or enzymes in the body, but without specific studies, it’s challenging to identify the exact targets .
Mode of Action
The mode of action of 3,5-Dibromo-4-chloropyridin-2-amine is currently unknown due to the lack of specific research on this compound . It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes.
Biochemical Pathways
Without specific research, it’s difficult to determine the exact biochemical pathways affected by 3,5-Dibromo-4-chloropyridin-2-amine . .
Pharmacokinetics
For instance, it’s likely to have high gastrointestinal absorption and could potentially permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of 3,5-Dibromo-4-chloropyridin-2-amine’s action are currently unknown due to the lack of specific research on this compound . It’s possible that this compound could have various effects depending on its targets and the biochemical pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3,5-Dibromo-4-chloropyridin-2-amine . .
Propriétés
IUPAC Name |
3,5-dibromo-4-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSFOPKQUAVZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1530385.png)






![4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1530399.png)
![4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1530400.png)
